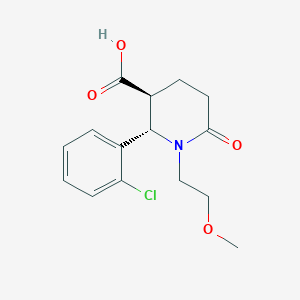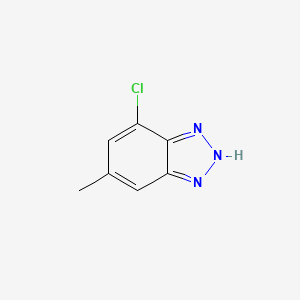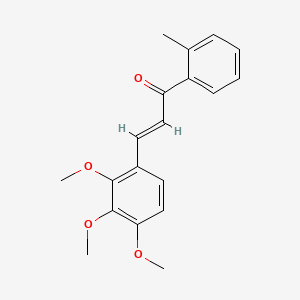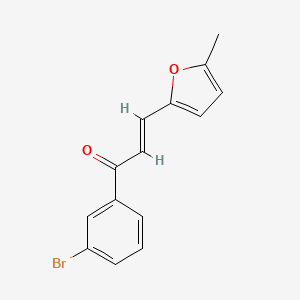![molecular formula C22H16Cl2O2 B3099734 (2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 1354941-20-0](/img/structure/B3099734.png)
(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dichlorophenyl)prop-2-en-1-one
説明
(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dichlorophenyl)prop-2-en-1-one, commonly known as chalcone, is a chemical compound with a molecular formula of C22H16Cl2O2. It belongs to the family of flavonoids and is widely used in scientific research for its various biochemical and physiological effects.
作用機序
The mechanism of action of chalcone is not fully understood. However, it is believed that chalcone exerts its effects by modulating various signaling pathways in the body. Chalcone has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Chalcone has also been found to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Chalcone has various biochemical and physiological effects. It has been found to possess antioxidant properties, which help to protect cells from oxidative damage. Chalcone has also been shown to inhibit the activity of enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Chalcone has been found to induce apoptosis and cell cycle arrest in cancer cells, which helps to inhibit their growth. Chalcone has also been shown to inhibit the growth of microbial pathogens, such as bacteria and fungi.
実験室実験の利点と制限
Chalcone has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Chalcone has been extensively studied, and its biochemical and physiological effects are well documented. Chalcone is also relatively inexpensive compared to other compounds used in scientific research.
However, chalcone also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. Chalcone can also degrade under certain conditions, which can affect its stability and effectiveness. Additionally, chalcone has a relatively short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of chalcone. One area of research is the development of new drugs based on chalcone for the treatment of various diseases, including cancer, inflammation, and microbial infections. Another area of research is the investigation of the mechanism of action of chalcone, which could lead to the development of new drugs that target specific signaling pathways in the body. Additionally, the study of chalcone could lead to the discovery of new compounds with similar biochemical and physiological effects.
科学的研究の応用
Chalcone has been extensively used in scientific research for its various biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Chalcone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of enzymes that are involved in the inflammatory response. Chalcone has been used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections.
特性
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2O2/c23-20-12-9-18(14-21(20)24)22(25)13-8-16-6-10-19(11-7-16)26-15-17-4-2-1-3-5-17/h1-14H,15H2/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAYEZIUJQKMBX-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



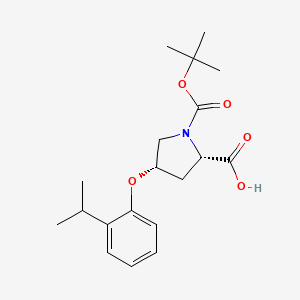
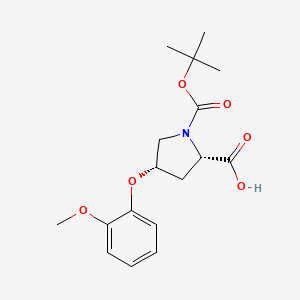

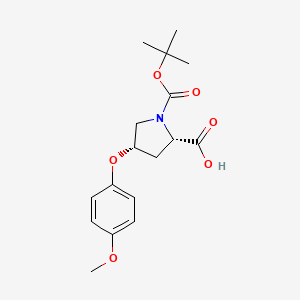
![(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3099683.png)
